
Liothyronine I-131
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Liothyronine I-131 is a radiopharmaceutical compound used primarily in the treatment of thyroid disorders, including hyperthyroidism and differentiated thyroid carcinoma. It combines the thyroid hormone liothyronine with the radioactive isotope iodine-131, allowing it to target thyroid tissue effectively.
准备方法
合成路线和反应条件: 左旋三碘甲状腺原氨酸 I-131 是通过用碘-131碘化左旋三碘甲状腺原氨酸合成的。该过程涉及在受控条件下将碘-131掺入左旋三碘甲状腺原氨酸的分子结构中。反应通常在水溶液中进行,碘-131 以碘化钠的形式引入。
工业生产方法: 左旋三碘甲状腺原氨酸 I-131 的工业生产涉及使用碘-131 对左旋三碘甲状腺原氨酸进行大规模碘化。该过程在配备有处理放射性物质的专用设施中进行。 最终产品被纯化并配制成稳定的水溶液或固体胶囊,用于口服给药 .
化学反应分析
反应类型: 左旋三碘甲状腺原氨酸 I-131 会经历几种类型的化学反应,包括:
氧化: 该化合物可以在氧化剂存在下发生氧化反应。
还原: 还原反应可以在特定条件下发生,改变碘的氧化态。
取代: 在某些条件下,左旋三碘甲状腺原氨酸 I-131 中的碘原子可以被其他卤素取代。
常见试剂和条件:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤化剂,如氯或溴。
主要产物: 这些反应形成的主要产物取决于所用试剂和特定条件。 例如,氧化可能会产生碘化衍生物,而取代反应可以产生卤化类似物 .
科学研究应用
左旋三碘甲状腺原氨酸 I-131 具有广泛的科学研究应用,包括:
化学: 用作放射化学研究中的示踪剂,以研究反应机理和途径。
生物学: 用于研究甲状腺激素代谢和调节。
医学: 主要用于治疗甲亢和分化型甲状腺癌。它也用于诊断成像,以评估甲状腺功能和检测转移性疾病。
作用机制
左旋三碘甲状腺原氨酸 I-131 通过甲状腺激素受体途径发挥作用。该化合物通过钠-碘同向转运体被甲状腺细胞摄取。一旦进入细胞,碘-131 发出的β射线会导致局部组织损伤,从而导致甲状腺组织消融。 这种机制在治疗甲亢和甲状腺癌方面特别有效,因为它可以减少甲状腺激素的产生并破坏癌细胞 .
相似化合物的比较
类似化合物:
左甲状腺素 I-131: 另一种用于类似目的的放射性药物,但使用不同的甲状腺激素(左甲状腺素)。
碘化钠 I-131: 常用于治疗甲状腺疾病,但不含甲状腺激素成分。
独特性: 左旋三碘甲状腺原氨酸 I-131 的独特之处在于它将甲状腺激素与放射性同位素结合在一起,使其能够特异性有效地靶向甲状腺组织。 这种双重作用使其在治疗和诊断应用中特别有用 .
生物活性
Liothyronine I-131, a radioactive isotope of iodine, is primarily utilized in the treatment of thyroid disorders, particularly differentiated thyroid cancer (DTC) and hyperthyroidism. Its biological activity is characterized by its mechanism of action, pharmacokinetics, therapeutic efficacy, and safety profile.
This compound exerts its therapeutic effects through selective uptake by thyroid tissues. Upon administration, the compound is absorbed by both normal and malignant thyroid cells. The emitted beta radiation from I-131 induces cellular damage primarily through DNA strand breaks, leading to apoptosis in thyroid carcinoma cells. This targeted approach minimizes damage to surrounding healthy tissues compared to conventional therapies.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals critical insights into its distribution and elimination:
- Absorption : Following oral administration, approximately 90% of I-131 is absorbed within one hour.
- Distribution : A five-compartmental biokinetic model has been developed to describe the distribution in the body, including compartments for the stomach, body fluids, thyroid gland, whole body, and excretion pathways .
- Half-life : The physical half-life of I-131 is about 8 days; however, the biological half-life in patients can vary based on individual metabolic factors. Studies have shown an effective half-life of approximately 2.7 days post-administration .
Therapeutic Efficacy
This compound has demonstrated significant efficacy in treating hyperthyroidism and DTC. A recent study indicated an 83% success rate in achieving euthyroid states in patients treated with I-131 for hyperthyroidism . Additionally, lithium has been explored as an adjuvant therapy to enhance the retention and accumulation of I-131 in metastatic lesions. In a cohort study involving 15 patients, lithium treatment increased the biological half-life of I-131 retention significantly .
Case Studies
- Veterinary Application : A notable case involved a dog named Rocco treated with I-131 for thyroid carcinoma. Following administration, Rocco was isolated for 14 days until radioactivity levels were deemed safe. The treatment resulted in a significant reduction in tumor progression and improved quality of life .
- Clinical Trials : In a meta-analysis involving 4,941 patients with advanced DTC, postoperative I-131 therapy was associated with improved overall survival rates and reduced mortality compared to those who did not receive treatment . This highlights the compound's effectiveness across varying stages of thyroid cancer.
Safety Profile
While this compound is generally well-tolerated, potential side effects include transient hypothyroidism and increased risk for solid cancers due to radiation exposure. Long-term follow-up studies are necessary to fully understand the implications of repeated I-131 treatments on overall health outcomes.
Data Summary Table
Parameter | Value |
---|---|
Physical Half-life | 8 days |
Effective Half-life | 2.7 days |
Absorption Rate | ~90% within 1 hour |
Success Rate in Hyperthyroidism | 83% |
Increase in Retention (Lithium) | 50% (tumors), 90% (remnants) |
属性
CAS 编号 |
20196-64-9 |
---|---|
分子式 |
C15H12I3NO4 |
分子量 |
662.98 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(4-hydroxy-3-(131I)iodanylphenoxy)-3,5-bis(131I)(iodanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16+4,17+4,18+4 |
InChI 键 |
AUYYCJSJGJYCDS-UMVFHIKJSA-N |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
手性 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2[131I])C[C@@H](C(=O)O)N)[131I])[131I])O |
规范 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Key on ui other cas no. |
20196-64-9 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。